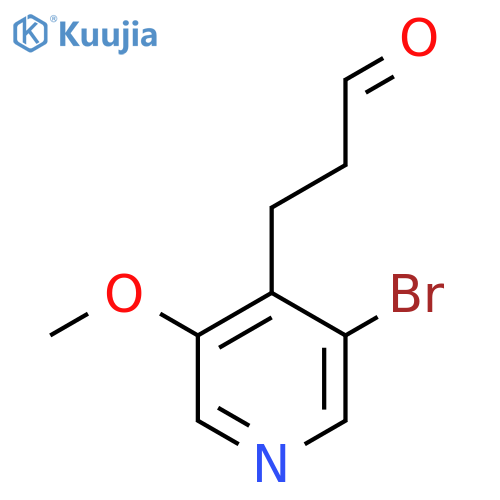

Cas no 2228972-38-9 (3-(3-bromo-5-methoxypyridin-4-yl)propanal)

3-(3-bromo-5-methoxypyridin-4-yl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-5-methoxypyridin-4-yl)propanal

- 2228972-38-9

- EN300-1907854

-

- インチ: 1S/C9H10BrNO2/c1-13-9-6-11-5-8(10)7(9)3-2-4-12/h4-6H,2-3H2,1H3

- InChIKey: REMXONMWWUNWJI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(=C1CCC=O)OC

計算された属性

- せいみつぶんしりょう: 242.98949g/mol

- どういたいしつりょう: 242.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 39.2Ų

3-(3-bromo-5-methoxypyridin-4-yl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907854-0.1g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1907854-5g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1907854-2.5g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1907854-0.25g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1907854-0.5g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1907854-5.0g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1907854-1.0g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1907854-10.0g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1907854-0.05g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1907854-1g |

3-(3-bromo-5-methoxypyridin-4-yl)propanal |

2228972-38-9 | 1g |

$1172.0 | 2023-09-18 |

3-(3-bromo-5-methoxypyridin-4-yl)propanal 関連文献

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

3-(3-bromo-5-methoxypyridin-4-yl)propanalに関する追加情報

3-(3-Bromo-5-Methoxypyridin-4-Yl)Propanal: A Comprehensive Overview

The compound 3-(3-bromo-5-methoxypyridin-4-yl)propanal (CAS No: 2228972-38-9) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry, material science, and biotechnology. This compound is characterized by its unique structural features, which include a pyridine ring substituted with bromine and methoxy groups, as well as an aldehyde functional group attached via a propyl chain. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable tool in various research and industrial settings.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(3-bromo-5-methoxypyridin-4-yl)propanal through multi-step reactions involving halogenation, alkylation, and oxidation processes. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The bromine substituent on the pyridine ring plays a crucial role in modulating the electronic properties of the molecule, while the methoxy group enhances its solubility and stability under various reaction conditions.

In terms of biological activity, 3-(3-bromo-5-methoxypyridin-4-yl)propanal has shown promising results in recent studies as a potential lead compound for drug discovery. Its ability to interact with specific protein targets has been explored through computational modeling and in vitro assays, revealing potential applications in the treatment of neurodegenerative diseases and cancer. The aldehyde group serves as a reactive site for further functionalization, allowing researchers to explore its utility in click chemistry and bioconjugation reactions.

The synthesis of 3-(3-bromo-5-methoxypyridin-4-yl)propanal involves a series of well-established organic reactions, including nucleophilic aromatic substitution and oxidation. These steps are carefully controlled to ensure the formation of the desired product without introducing unwanted byproducts. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry has facilitated the characterization of the compound, confirming its purity and structural integrity.

From an environmental perspective, 3-(3-bromo-5-methoxypyridin-4-y propanal) exhibits moderate biodegradability under aerobic conditions, making it suitable for use in eco-friendly chemical processes. Its stability under thermal and oxidative conditions has also been evaluated, providing valuable insights into its potential for large-scale manufacturing.

In conclusion, 3-(3-bromo-5-methoxypyridin-4-y propanal) (CAS No: 2228972-38-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with its favorable physicochemical properties, positions it as a valuable asset in both academic research and industrial development.

2228972-38-9 (3-(3-bromo-5-methoxypyridin-4-yl)propanal) 関連製品

- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)

- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)

- 185040-35-1(4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)

- 1607479-45-7(2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine)

- 178249-41-7(Orphanin FQ (1-11))

- 9037-22-3(Amylopectin)

- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)

- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)

- 2241131-02-0(1-{2-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxyethyl}piperidine)